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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B2721024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17-Hydroxyisolathyrol analogs, focusing

on their structure-activity relationships (SAR) in the context of anticancer and multidrug

resistance (MDR) modulating activities. The information is compiled from various studies on

lathyrane diterpenes, the chemical class to which 17-Hydroxyisolathyrol belongs. While data

on a systematically synthesized library of 17-Hydroxyisolathyrol analogs is limited in the

public domain, this guide extrapolates key SAR principles from closely related, naturally

occurring and semi-synthetic lathyrane diterpenoids.

Data Summary of Biological Activities
The cytotoxic and MDR modulating activities of various lathyrane diterpene analogs are

summarized below. These compounds share the core lathyrane skeleton with 17-
Hydroxyisolathyrol and provide valuable insights into the impact of structural modifications on

biological function.
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aryl at C-3 &

C-5

Structure-Activity Relationship Insights
Analysis of the available data on lathyrane diterpenes reveals several key structural features

that govern their biological activity:

Stereochemistry at C-3: The stereochemical configuration of substituents at the C-3 position

significantly influences cytotoxic activity. Studies on Euphorbia factor L27 and L28, which are

epimers at C-3, demonstrated that the α-configuration in L28 resulted in potent cytotoxicity

against renal (786-0) and liver (HepG2) cancer cell lines[1].

Substitution at C-3 and C-5: The presence of hydrophobic and aromatic groups at the C-3

and C-5 positions appears to be crucial for anti-inflammatory activity, as seen with Euphorbia

factor L3 (EFL3)[5]. This suggests that these positions are important for interaction with

biological targets.

Hydroxyl Group at C-3: A free hydroxyl group at the C-3 position is important for P-

glycoprotein (P-gp) modulation, a key mechanism in overcoming multidrug resistance[1].

Substitution at C-15: The nature of the substituent at the C-15 position can significantly

impact bioactivity. For instance, a 15-p-coumaroyl moiety in Euphofischer A contributes to its

cytotoxic profile. In contrast, for anti-inflammatory activity, the acyl group at C-15 may be

dispensable if potent hydrophobic substituents are present at C-3[5].

Esterification and Aromaticity: Esterification of hydroxyl groups, particularly with aromatic

moieties, can enhance MDR modulating activity. Methoxyboetirane B, a 3,17-disubstituted

aromatic ester, is a potent P-gp inhibitor []. This is likely due to increased lipophilicity and

favorable interactions within the drug-binding pocket of P-gp[1].

Core Skeleton Modifications: Skeletal rearrangements of the lathyrane core can lead to

changes in activity. For example, the conversion of a lathyrane skeleton to a premyrsinane

skeleton transformed an inactive compound into analogs with cytotoxic activity against

breast cancer cells[6].
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Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used

colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. The amount of formazan produced is directly proportional to the

number of living cells.

General Protocol:

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the 17-
Hydroxyisolathyrol analogs for a specified period (e.g., 24, 48, or 72 hours). Include a

vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

MTT Addition: After the incubation period, add MTT solution to each well (final concentration

typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO, isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is

determined from the dose-response curve.

Apoptosis and Signaling Pathway Analysis
Western Blotting:
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Cell Lysis: Treat cells with the test compounds, harvest, and lyse them to extract total

protein.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF)

membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against target

proteins (e.g., Bax, Bcl-2, Caspase-3).

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody

and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations
Experimental Workflow for Cytotoxicity Screening
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Caption: Workflow for evaluating the cytotoxicity of 17-Hydroxyisolathyrol analogs.
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Caption: Mitochondrial pathway of apoptosis induced by lathyrane diterpenes.
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Caption: Modulation of P-glycoprotein-mediated multidrug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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